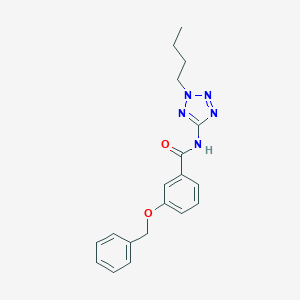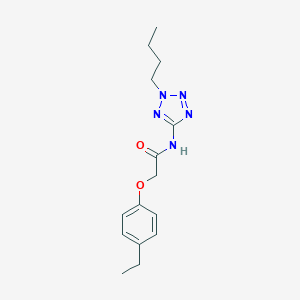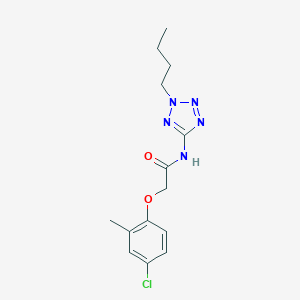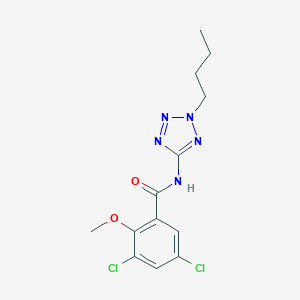![molecular formula C20H18N2O4 B244488 N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244488.png)
N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific research community. This compound has been shown to have potential applications in the field of neuroscience, pharmacology, and toxicology. In
Mecanismo De Acción
N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide acts as a potent agonist for the CB1 and CB2 receptors in the brain. This results in the activation of the endocannabinoid system, which is responsible for regulating a variety of physiological processes, including appetite, pain sensation, mood, and memory. The activation of the CB1 receptor by N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide leads to the release of dopamine, which is responsible for the euphoric effects of cannabinoids. The activation of the CB2 receptor by N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide leads to the modulation of the immune system, which can have both beneficial and harmful effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide are similar to those of other synthetic cannabinoids. These effects can include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition. N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has also been shown to have potential neuroprotective effects, which could make it a promising therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide in lab experiments is its potent binding affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the effects of synthetic cannabinoids on the human body. However, one limitation of using N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide is its potential for abuse and addiction. This compound has been shown to have psychoactive effects, which could make it a target for recreational drug use.
Direcciones Futuras
There are several future directions for research on N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential and reduced potential for abuse. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the human body, including their potential for addiction and withdrawal. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide, as well as its potential for use as a therapeutic agent.
Métodos De Síntesis
N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide is synthesized by reacting 4-methoxy-2-nitrobenzoic acid with 2-methylphenylacetonitrile to form 4-methoxy-3-(2-methylphenyl)-2-nitrobenzamide. This compound is then reduced with tin (II) chloride to form 4-methoxy-3-(2-methylphenyl)benzamide. Finally, the compound is treated with furan-2-carboxylic acid chloride to form N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide.
Aplicaciones Científicas De Investigación
N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to have potent binding affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used in studies to investigate the effects of synthetic cannabinoids on the cardiovascular system, immune system, and respiratory system.
Propiedades
Fórmula molecular |
C20H18N2O4 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N-[4-methoxy-3-[(2-methylbenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-13-6-3-4-7-15(13)19(23)22-16-12-14(9-10-17(16)25-2)21-20(24)18-8-5-11-26-18/h3-12H,1-2H3,(H,21,24)(H,22,23) |
Clave InChI |
SQHOYJUHJQPXBV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)





![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide](/img/structure/B244423.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]propanamide](/img/structure/B244424.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B244427.png)